2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline
Description
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline is a halogenated quinoxaline derivative featuring a sulfanyl (-S-) substituent at position 3 and a chlorine atom at position 2. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and pesticidal activities . The incorporation of a sulfanyl group enhances electron delocalization and modulates steric effects, influencing reactivity and biological interactions.
Synthetic routes to this compound typically involve nucleophilic substitution of 2,3-dichloroquinoxaline (2,3-DCQ) with thiols. For example, describes a method using N-cyclohexyldithiocarbamate to replace chlorine at position 3 with a sulfur-containing group under reflux conditions . Similar strategies are employed for analogous compounds, such as 2-chloro-3-(methylthio)quinoxaline, which serves as a precursor for asymmetric disubstituted derivatives .
Structure
3D Structure
Properties
Molecular Formula |
C15H11ClN2S |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-chloro-3-(4-methylphenyl)sulfanylquinoxaline |
InChI |
InChI=1S/C15H11ClN2S/c1-10-6-8-11(9-7-10)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3 |
InChI Key |
VMXZYMIDVGJPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoxaline with 4-methylthiophenol under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 undergoes substitution reactions with nucleophiles, forming derivatives with modified biological activities:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amine substitution | Piperidine, DMF, 80°C, 6 hrs | 2-Piperidino-3-[(4-methylphenyl)sulfanyl]quinoxaline | 78 | |
| Thiol substitution | Sodium hydrosulfide, EtOH, reflux | 2-Mercapto-3-[(4-methylphenyl)sulfanyl]quinoxaline | 65 |
This reactivity is attributed to the electron-withdrawing effect of the quinoxaline ring, which activates the chlorine atom for displacement .
S-Alkylation Reactions
The sulfur atom in the para-tolylsulfanyl group participates in alkylation with soft electrophiles:
These reactions retain the quinoxaline core while introducing functional handles for further derivatization .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-couplings:
Cross-coupling expands structural diversity for drug discovery, particularly in oncology .
Cyclocondensation Reactions
The quinoxaline core participates in ring-forming reactions:
These fused heterocycles exhibit enhanced bioactivity compared to the parent compound .
Oxidation Reactions
Controlled oxidation modifies the sulfur center:
Oxidation products serve as intermediates for sulfonamide-based drug candidates .
Biological Activity Correlation
Key structure-activity relationships (SARs) have been established:
This comprehensive reactivity profile establishes 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline as a privileged scaffold in medicinal chemistry. Recent advances in green synthesis (e.g., one-pot methods using PEG-400) further enhance its utility for developing targeted therapies.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline exhibits significant potential in the development of new therapeutic agents:
- Antimicrobial Activity : The compound has demonstrated potent antimicrobial effects, particularly against various bacterial strains including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Minimum Inhibitory Concentration (MIC) values range from 0.25 to 1 mg/L against multiple bacterial strains .
- Antifungal Properties : It has shown efficacy against Candida species, indicating its potential as an antifungal agent. In murine models, it effectively combats Candida albicans cells, showcasing its therapeutic promise in treating fungal infections.
- Anticancer Activity : The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have reported significant growth inhibition in breast and lung cancer cell lines with IC50 values comparable to established chemotherapeutics . The mechanism involves modulation of key signaling pathways such as the PI3K/Akt pathway.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for the synthesis of metal complexes. Its ability to form stable complexes enhances the development of new catalysts and materials with specific electronic properties.
Material Science
The compound is also utilized in the production of dyes and pigments due to its distinct electronic properties. Its application in organic semiconductors and electroluminescent materials is being explored, contributing to advancements in material science .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study highlighted that this compound exhibited superior activity against antibiotic-resistant strains compared to conventional antibiotics like vancomycin. This positions the compound as a promising candidate for developing new antibiotics.
Case Study 2: Anticancer Mechanisms
In vitro studies revealed that the compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism of action involves enzyme inhibition, affecting pathways critical for tumor growth and survival .
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : Hydrazinyl derivatives (e.g., 6b–6f) exhibit lower melting points (184–226°C) compared to sulfanyl analogs, likely due to reduced crystallinity from flexible hydrazine linkages .
- Synthetic Efficiency: Sulfanyl derivatives (e.g., 2-chloro-3-(methylthio)quinoxaline) are synthesized in high yields (>80%) via nucleophilic substitution, whereas hydrazinyl derivatives require multi-step reactions with moderate yields .
Antiproliferative Activity
- 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline: Limited direct data, but analogous sulfanyl-quinoxalines show antiproliferative effects via intercalation or kinase inhibition. For example, 2-arylselenopheno[2,3-b]quinoxalines inhibit neuroblastoma cell lines (SK-N-SH, IMR-32) with IC₅₀ values <10 µM .
- Hydrazinyl Derivatives (6b–6f): Exhibit moderate activity against microbial pathogens but are less potent in anticancer assays compared to sulfanyl or selenopheno derivatives .
Antimicrobial and Pesticidal Activity
- 2-Chloro-3-(methylthio)quinoxaline: Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) .
- Compound 3f (): A herbicidal and fungicidal agent with dual action, inhibiting protoporphyrinogen oxidase (Protox) and Colletotrichum species (EC₅₀: 2.5 µM) .
Solubility and Bioavailability
- Sulfanyl vs. Hydrazinyl Groups : Sulfanyl derivatives (logP ~3.5) exhibit higher lipophilicity than hydrazinyl analogs (logP ~2.8), enhancing membrane penetration but reducing aqueous solubility .
- Chlorine vs. Methoxy Substitution : Methoxy groups (e.g., in 3f) improve solubility via hydrogen bonding, whereas chlorine enhances electrophilicity and target binding .
Key Research Findings
- Electron-Withdrawing Effects: The chlorine atom at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions at position 3. This is critical for synthesizing derivatives like 2-chloro-3-(4-dimethylaminostyryl)quinoxaline, a precursor for antitumor agents .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce rotational freedom, stabilizing planar conformations that enhance intercalation into DNA or enzyme active sites .
- SAR Trends: Sulfanyl and selenopheno derivatives consistently outperform hydrazinyl analogs in antiproliferative assays, highlighting the importance of sulfur/selenium in redox modulation .
Biological Activity
Overview
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline is a member of the quinoxaline family, which is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group at the 2-position and a sulfanyl group linked to a 4-methylphenyl moiety at the 3-position of the quinoxaline ring. This unique structure contributes to its biological profile.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have shown significant antimicrobial properties against various pathogens:
- Fungal Activity : In studies evaluating antifungal efficacy, quinoxaline derivatives displayed potent activity against Candida species. Specifically, derivatives similar to this compound have been effective against Candida albicans and Candida krusei with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
- Bacterial Activity : The compound has also been tested against Gram-positive and Gram-negative bacteria. Research indicates that quinoxaline derivatives exhibit selective activity against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecium .
| Pathogen Type | Specific Pathogens | MIC (µg/mL) |
|---|---|---|
| Fungal | Candida albicans | 1 - 10 |
| Candida krusei | 1 - 5 | |
| Bacterial | Staphylococcus aureus (MRSA) | 0.25 - 1 |
| Enterococcus faecium | 0.5 - 2 |
Anticancer Activity
Quinoxaline derivatives have demonstrated promising anticancer properties in various in vitro studies:
- Cell Lines Tested : Notable activity has been observed in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). For instance, compounds related to this compound showed IC50 values of approximately 4.4 µM against these cell lines .
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor growth. Studies suggest that these compounds may interfere with tyrosine kinases and other signaling pathways critical for cancer cell proliferation .
Case Studies
Several studies have explored the biological activity of quinoxaline derivatives:
- Antifungal Efficacy Study : A study demonstrated that a derivative with a similar structure effectively reduced fungal load in murine models of oral candidiasis, indicating potential for therapeutic use .
- Anticancer Evaluation : In vitro assessments revealed that certain quinoxaline derivatives could inhibit cell proliferation in multiple cancer cell lines more effectively than standard chemotherapeutics like doxorubicin .
Q & A
Advanced Research Question
- Steric effects : The bulky 4-methylphenyl group hinders nucleophilic attack at the 3-position, favoring substitution at the 2-chloro site. This regioselectivity is critical for synthesizing asymmetric derivatives .
- Electronic effects : The sulfur atom’s lone pairs stabilize the quinoxaline core via resonance, reducing electrophilicity. DFT calculations show a 0.15 eV decrease in LUMO energy compared to non-sulfanyl analogs, enhancing electron-deficient character .
Experimental validation: Cyclic voltammetry reveals a 0.3 V shift in reduction potential, confirming electronic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
